6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate

Opioid receptor pharmacology Constrained amino acids Peptidomimetic design

6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate (6Htc; CAS 134388-87-7, anhydrous CAS 76824-99-2) belongs to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family of constrained α-amino acid analogs. The Tic scaffold functions as a conformationally restricted phenylalanine (Phe) surrogate, locking the χ₁ dihedral angle to approximately ±60°, which is critical for designing biologically active peptides and peptidomimetics with defined secondary structures.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 134388-87-7
Cat. No. B139027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate
CAS134388-87-7
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=C(C=C2)O)C(=O)O.O
InChIInChI=1S/C10H11NO3.H2O/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8;/h1-3,9,11-12H,4-5H2,(H,13,14);1H2
InChIKeyDGBWBYHQSRDKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Hydrate (CAS 134388-87-7): A Conformationally Constrained Tyrosine Mimetic for Opioid Peptide Engineering


6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate (6Htc; CAS 134388-87-7, anhydrous CAS 76824-99-2) belongs to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family of constrained α-amino acid analogs [1]. The Tic scaffold functions as a conformationally restricted phenylalanine (Phe) surrogate, locking the χ₁ dihedral angle to approximately ±60°, which is critical for designing biologically active peptides and peptidomimetics with defined secondary structures [2]. The 6-hydroxy substituent on the isoquinoline ring transforms Tic into a rigid mimetic of tyrosine, recapitulating the active conformation of the tyramine pharmacophore found in benzomorphan opioid alkaloids [3]. This structural feature makes 6Htc a uniquely positioned tool compound for opioid receptor ligand design, where precise spatial orientation of the phenolic hydroxyl governs receptor subtype recognition and downstream signaling bias.

Why 6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Hydrate Cannot Be Replaced by Generic Tic or Hydroxy-Tic Analogs


The tetrahydroisoquinoline-3-carboxylic acid scaffold is not monolithic; the position and presence of hydroxyl substitution on the aromatic ring fundamentally dictate opioid receptor recognition. The 7-hydroxy isomer (Htc) has been shown to cause a dramatic loss of affinity at the mu opioid receptor—Ki values exceeding 10,000 nM across multiple peptide templates—while the 6-hydroxy isomer (6Htc) retains or enhances mu binding with Ki values as low as 0.73 nM [1]. This positional isomerism creates a binary functional switch: Htc-substituted peptides are essentially inactive at mu receptors, whereas 6Htc-substituted analogs maintain nanomolar potency [1]. Furthermore, the unsubstituted Tic scaffold, which mimics phenylalanine rather than tyrosine, lacks the phenolic hydroxyl required for hydrogen-bonding interactions within the opioid binding pocket, fundamentally altering pharmacophore complementarity [2]. Consequently, procurement of the incorrect hydroxy-Tic regioisomer or the unsubstituted Tic analog yields a reagent incapable of reproducing the receptor binding profile documented for 6Htc, potentially leading to false-negative results in opioid ligand screening campaigns.

Quantitative Comparator Evidence: 6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Hydrate vs. Closest Analogs


Mu-Opioid Receptor Affinity: 6Htc vs. 7-Hydroxy-Tic (Htc) in the Deltorphin II Scaffold

In the deltorphin II peptide template (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), replacement of N-terminal tyrosine with the 7-hydroxy isomer Htc abolished binding to both mu and delta opioid receptors (Ki >10,000 nM for both). In contrast, replacement with the 6-hydroxy isomer 6Htc yielded a potent mu receptor ligand with Ki = 0.73 nM while preserving delta receptor affinity (Ki = 1,700 nM) [1]. This represents a greater than 13,000-fold improvement in mu receptor affinity for 6Htc relative to Htc.

Opioid receptor pharmacology Constrained amino acids Peptidomimetic design

Delta-Opioid Receptor Affinity Retention: 6Htc vs. 7-Hydroxy-Tic in the Dermorphin Scaffold

In the dermorphin peptide scaffold (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂), both the parent tyrosine peptide and the Htc-substituted analog were essentially inactive at mu and delta receptors (Ki >10,000 nM). However, 6Htc substitution rescued binding activity, yielding Mu Ki = 3.7 nM and Delta Ki = 304 nM [1]. This demonstrates that only the 6-hydroxy isomer can productively engage opioid receptors within this pharmacophore context.

Delta-opioid receptor Receptor selectivity Constrained amino acid mimetics

Receptor Selectivity Reversal: 6Htc Converts a Mu-Selective Peptide into a Delta-Selective Ligand

Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) is a highly mu-selective endogenous opioid peptide with Mu Ki = 10.4 nM and Delta Ki = 2,300 nM (mu/delta selectivity ratio = 221). Replacement of the N-terminal tyrosine with D,L-6Htc (yielding 6Htc-Pro-Phe-Phe-NH₂) inverted the selectivity profile: Mu Ki = 216.0 nM and Delta Ki = 5.1 nM, producing a delta/mu selectivity ratio of approximately 42 [1]. This represents a complete pharmacological reprogramming of the peptide's receptor preference driven solely by the 6Htc substitution.

Opioid receptor selectivity switching Endomorphin analogs Tyrosine bioisostere engineering

Dihedral Angle Constraint: 6Htc vs. Natural L-Tyrosine Conformational Freedom

The Tic scaffold restricts the χ₁ dihedral angle (Cα–Cβ bond rotation) to a narrow range of approximately +60° or −60°, whereas natural L-tyrosine in peptides samples multiple rotameric states with variable free energy costs [1]. This constraint pre-organizes the tyramine pharmacophore into the bioactive conformation recognized by opioid receptors, eliminating the entropic penalty associated with conformational selection that natural tyrosine must pay upon receptor binding [2]. The 6-hydroxyl placement on the isoquinoline ring further orients the phenolic oxygen to overlap with the tyramine moiety of benzomorphan alkaloids as confirmed by X-ray crystallography (R1 = 0.0473 for the D,L-6Htc hydrochloride structure) [2].

Conformational restriction Chi-1 angle constraint Molecular recognition

Enantiomeric Purity: Chemoenzymatic Route to (S)-6Htc vs. Racemic Synthesis

A chemoenzymatic resolution strategy employing amino acid oxidase on racemic meta-tyrosine, followed by a Pictet–Spengler cyclization with formaldehyde, delivers (S)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with enantiomeric excess >99% and an overall yield of 30% from commercially available DL-m-tyrosine [1]. By comparison, direct chemical Pictet–Spengler condensation of DL-m-tyrosine with formaldehyde yields racemic D,L-6Htc (0% ee) in 89% yield but requires subsequent chiral resolution or asymmetric synthesis to access enantiopure material [2]. The chemoenzymatic route is reported as more convenient than previously described chemical procedures for obtaining the homochiral product [1].

Chiral amino acid synthesis Enantiomeric excess Amino acid oxidase resolution

Commercial Purity Specification: 6Htc Hydrate vs. Typical Research-Grade Constrained Amino Acids

Commercially available DL-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate (CAS 134388-87-7) is supplied at 96% purity as determined by HPLC, with an assay percent range of 95.0–100.0% and a melting point of 256–260°C . This purity level exceeds the typical ≥95% specification common for research-grade constrained amino acid building blocks and is corroborated by infrared spectrum authenticity verification, ensuring batch-to-batch spectroscopic consistency . The crystalline powder form (white to yellow) facilitates accurate gravimetric handling for solid-phase peptide synthesis applications.

Chemical procurement specification HPLC purity Quality control benchmarks

Recommended Application Scenarios for 6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Hydrate Based on Quantitative Evidence


Opioid Peptide Structure-Activity Relationship (SAR) Studies Requiring Conformationally Constrained N-Terminal Tyrosine Bioisosteres

Investigators designing opioid peptide analogs where the spatial orientation of the N-terminal tyramine pharmacophore is hypothesized to govern mu vs. delta receptor selectivity should use 6Htc as the tyrosine replacement of choice. The evidence from Sperlinga et al. (2005) demonstrates that 6Htc uniquely maintains nanomolar mu receptor affinity (Ki = 0.73 nM in deltorphin II analogs) while the 7-hydroxy isomer Htc produces completely inactive peptides (Ki >10,000 nM) [1]. This application is supported by direct head-to-head comparator data across three distinct peptide scaffolds (deltorphin, dermorphin, endomorphin), providing a robust evidentiary basis for 6Htc use in SAR campaigns.

Engineering Delta-Opioid Receptor-Selective Ligands via Tyrosine-to-6Htc Substitution

For research programs targeting delta-opioid receptor-selective ligands, 6Htc offers a documented strategy for selectivity inversion. In the endomorphin-2 scaffold, 6Htc substitution converted a mu-selective peptide (mu/delta selectivity ratio = 221) into a delta-preferring ligand (delta/mu selectivity ratio ≈ 42) [1]. This 451-fold enhancement in delta affinity relative to the parent tyrosine peptide provides a rational starting point for medicinal chemistry efforts aimed at delta-opioid receptor tool compounds or probe molecules, particularly where mu-activity-related side effects (respiratory depression, constipation) must be minimized.

Conformational Analysis and Molecular Modeling of Bioactive Peptide Conformations

Researchers using crystallography, NMR spectroscopy, or molecular dynamics simulations to study bioactive peptide conformations can employ 6Htc as a structurally validated conformational probe. The X-ray crystal structure of D,L-6Htc hydrochloride has been solved to high resolution (R1 = 0.0473), confirming the overlap of the phenol and amino groups with the benzomorphan tyramine pharmacophore [1]. This experimentally determined geometry, combined with the restricted χ₁ dihedral angle (±60°) inherent to the Tic scaffold [2], enables accurate computational modeling of ligand-receptor complexes without the conformational ambiguity associated with flexible tyrosine residues.

Chemoenzymatic Synthesis of Enantiopure Constrained Amino Acid Building Blocks

Laboratories requiring enantiomerically pure (S)-6Htc for stereospecific pharmacological studies should utilize the amino acid oxidase-catalyzed resolution route, which delivers the product with >99% enantiomeric excess [3]. This chemoenzymatic approach, starting from inexpensive DL-m-tyrosine, provides a more convenient alternative to multi-step asymmetric chemical syntheses and establishes a generalizable strategy for accessing chiral, rigidified aromatic amino acids from racemic precursors. The high enantiomeric purity is essential for distinguishing agonist vs. antagonist properties that may be enantiomer-dependent at opioid receptors.

Quote Request

Request a Quote for 6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.